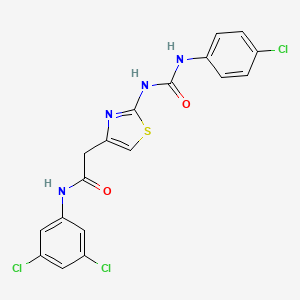

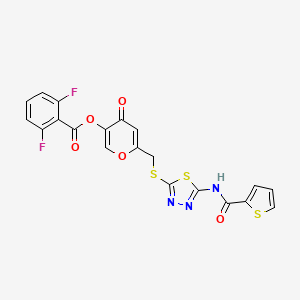

![molecular formula C4H8ClN3O2 B2591679 3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride CAS No. 1909325-55-8](/img/structure/B2591679.png)

3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride” is a chemical compound with the CAS Number: 1909325-55-8 . It has a molecular weight of 165.58 . The compound is in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C4H7N3O2.ClH/c1-5-2-3-6-4(8)9-7-3;/h5H,2H2,1H3,(H,6,7,8);1H . This code provides a specific description of the molecule’s structure, including its atomic connectivity and tautomeric states.Physical And Chemical Properties Analysis

This compound has a molecular weight of 165.58 . It is a powder in physical form .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The chemical properties and synthetic applications of 1,2,4-oxadiazole derivatives, including compounds similar to 3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride, have been widely explored in research. These compounds are utilized for their unique reactivity and structural properties in the synthesis of various heterocyclic compounds. For instance, studies have investigated the synthesis of fluorinated 1,2,4-oxadiazin-6-ones through ANRORC rearrangement of 1,2,4-oxadiazoles, highlighting the compounds' ability to undergo nucleophilic addition and ring expansion under mild conditions (Piccionello et al., 2009). Similarly, the use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a versatile synthon for protecting monosubstituted acetamidines demonstrates the compound's stability and utility in various synthetic sequences (Moormann et al., 2004).

Energetic Materials

1,2,4-Oxadiazole derivatives have also found applications in the development of new energetic materials. Research has focused on designing compounds with high detonation performances and good safety properties by introducing functional groups into the oxadiazole backbone. A study on a family of energetic materials based on 1,2,4-oxadiazole and 1,2,5-oxadiazole backbones showcases the potential of these compounds to exhibit high enthalpy of formations and good detonation performances while maintaining extraordinary insensitivities (Xue et al., 2020).

Polymer and Material Science

In material science, 1,2,4-oxadiazole derivatives contribute to the development of novel polymers and materials with desirable properties. For example, the synthesis of blue light-emitting polyamides and poly(amide-imide)s containing 1,3,4-oxadiazole rings in the side chain has been reported, highlighting these materials' high thermal stability, film-forming ability, and significant fluorescence in the blue region, which is of interest for optical applications (Hamciuc et al., 2015).

Corrosion Inhibition

The application of oxadiazole derivatives in corrosion inhibition has been explored, with studies demonstrating their efficiency in protecting metal surfaces from corrosion. For instance, synthesized oxadiazole derivatives have been shown to act as effective agents for controlling mild steel dissolution in acidic environments, offering insights into their potential industrial applications (Kalia et al., 2020).

Photolytic Applications

Additionally, the photochemistry of fluorinated heterocyclic compounds, including 1,2,4-oxadiazoles, has been studied, providing an expedient route for the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles. These findings emphasize the utility of oxadiazole derivatives in the synthesis of target fluorinated structures, showcasing their versatility and potential in various chemical transformations (Pace et al., 2004).

Safety and Hazards

Propiedades

IUPAC Name |

3-(methylaminomethyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2.ClH/c1-5-2-3-6-4(8)9-7-3;/h5H,2H2,1H3,(H,6,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDRJNUPTDDONN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NOC(=O)N1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

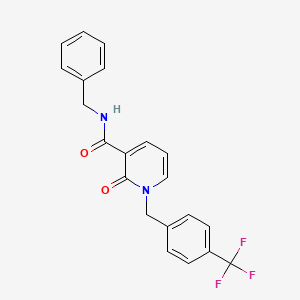

![N-[(1R,2S)-2-(1-Phenylpyrazol-4-yl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2591596.png)

![(E)-16-(4-chlorobenzylidene)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B2591598.png)

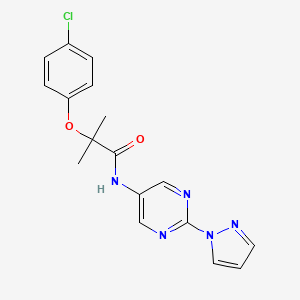

![2-chloro-6-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2591601.png)

![1,3-dimethyl-8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2591602.png)

![4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B2591604.png)

![N-(2-fluorobenzyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2591607.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid](/img/structure/B2591608.png)

![3-(2-chloro-6-fluorophenyl)-N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B2591611.png)